molecular formula C4H5N9 B14597563 Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N'-cyano- CAS No. 60438-49-5

Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N'-cyano-

Cat. No.: B14597563
CAS No.: 60438-49-5
M. Wt: 179.14 g/mol
InChI Key: AXCHJRLHMWPHSW-UHFFFAOYSA-N
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Description

Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N’-cyano- is a complex organic compound that features a guanidine group attached to a tetrazine ring with an amino and cyano substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N’-cyano- typically involves multi-step organic reactions. One common approach might include the formation of the tetrazine ring followed by the introduction of the guanidine and cyano groups. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis procedures, focusing on cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N’-cyano- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions could modify the functional groups, potentially leading to new derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions might be used to introduce new substituents onto the tetrazine ring.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield different tetrazine derivatives, while substitution reactions could introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N’-cyano- might be used as a building block for synthesizing more complex molecules or as a reagent in various organic transformations.

Biology

In biological research, this compound could be explored for its potential as a biochemical probe or as a precursor for bioactive molecules.

Medicine

In medicinal chemistry, the compound might be investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.

Industry

In industry, Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N’-cyano- could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N’-cyano- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other guanidine derivatives or tetrazine-containing molecules. Examples could be:

  • Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N’-methyl-
  • Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N’-ethyl-

Uniqueness

What sets Guanidine, N-(6-amino-1,2,3,5-tetrazin-4-yl)-N’-cyano- apart from these similar compounds could be its specific substituents, which might confer unique chemical reactivity or biological activity. The presence of the cyano group, for example, could influence its electronic properties and interactions with other molecules.

Properties

CAS No.

60438-49-5

Molecular Formula

C4H5N9

Molecular Weight

179.14 g/mol

IUPAC Name

2-(6-amino-1,2,3,5-tetrazin-4-yl)-1-cyanoguanidine

InChI

InChI=1S/C4H5N9/c5-1-8-2(6)9-4-10-3(7)11-13-12-4/h(H5,6,7,8,9,10,11,12)

InChI Key

AXCHJRLHMWPHSW-UHFFFAOYSA-N

Canonical SMILES

C(#N)NC(=NC1=NN=NC(=N1)N)N

Origin of Product

United States

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